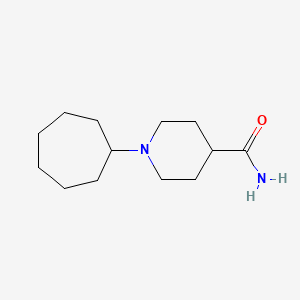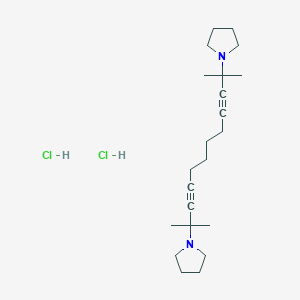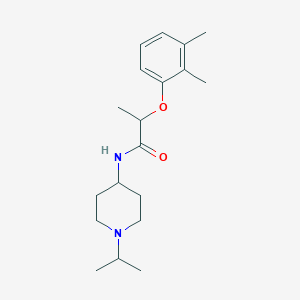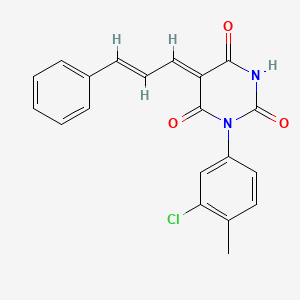
1-cycloheptyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of NMDA receptor antagonists and is known for its ability to block the NMDA receptor, which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
1-cycloheptyl-4-piperidinecarboxamide acts as a competitive antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning, and memory. 1-cycloheptyl-4-piperidinecarboxamide binds to the receptor's ion channel and blocks the influx of calcium ions, which is necessary for the activation of the receptor. This results in the inhibition of the NMDA receptor and the subsequent suppression of its downstream signaling pathways.
Biochemical and Physiological Effects
1-cycloheptyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in the brain. 1-cycloheptyl-4-piperidinecarboxamide has been shown to inhibit the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is involved in learning and memory. 1-cycloheptyl-4-piperidinecarboxamide has also been shown to inhibit the induction of long-term depression (LTD), which is another form of synaptic plasticity that is involved in learning and memory. Additionally, 1-cycloheptyl-4-piperidinecarboxamide has been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-cycloheptyl-4-piperidinecarboxamide has several advantages for lab experiments. 1-cycloheptyl-4-piperidinecarboxamide is a well-characterized compound that has been extensively studied in various animal models of neurological disorders. 1-cycloheptyl-4-piperidinecarboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 1-cycloheptyl-4-piperidinecarboxamide has several limitations. 1-cycloheptyl-4-piperidinecarboxamide has a short half-life, which requires frequent dosing in animal experiments. Additionally, 1-cycloheptyl-4-piperidinecarboxamide has poor blood-brain barrier penetration, which limits its use in studies of brain function.
Orientations Futures
There are several future directions for research on 1-cycloheptyl-4-piperidinecarboxamide. One direction is to develop more potent and selective NMDA receptor antagonists that have better blood-brain barrier penetration and longer half-lives. Another direction is to study the effects of 1-cycloheptyl-4-piperidinecarboxamide on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Finally, there is a need to study the effects of 1-cycloheptyl-4-piperidinecarboxamide in human subjects to determine its potential therapeutic applications in neurological disorders.
Conclusion
In conclusion, 1-cycloheptyl-4-piperidinecarboxamide is a synthetic compound that has been widely used in scientific research. 1-cycloheptyl-4-piperidinecarboxamide is known for its ability to block the NMDA receptor, which is involved in various physiological and pathological processes in the brain. 1-cycloheptyl-4-piperidinecarboxamide has been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory, as well as the pathophysiology of various neurological disorders. 1-cycloheptyl-4-piperidinecarboxamide has several advantages for lab experiments, but also has limitations. There are several future directions for research on 1-cycloheptyl-4-piperidinecarboxamide, including the development of more potent and selective NMDA receptor antagonists and the study of its effects on other neurotransmitter systems.
Méthodes De Synthèse
1-cycloheptyl-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of cycloheptanone with piperidine and the subsequent conversion of the resulting intermediate into 1-cycloheptyl-4-piperidinecarboxamide. Another method involves the reaction of cycloheptanone with piperidine and the subsequent reduction of the resulting intermediate with sodium borohydride. The purity and yield of 1-cycloheptyl-4-piperidinecarboxamide can be improved by using a recrystallization process.
Applications De Recherche Scientifique
1-cycloheptyl-4-piperidinecarboxamide has been widely used in scientific research, particularly in the field of neuroscience. 1-cycloheptyl-4-piperidinecarboxamide is known for its ability to block the NMDA receptor, which is involved in various physiological and pathological processes in the brain. 1-cycloheptyl-4-piperidinecarboxamide has been used to study the role of NMDA receptors in synaptic plasticity, learning, and memory. 1-cycloheptyl-4-piperidinecarboxamide has also been used to study the pathophysiology of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-cycloheptylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-13(16)11-7-9-15(10-8-11)12-5-3-1-2-4-6-12/h11-12H,1-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSOCSCYQELRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880996.png)

![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4881058.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)
![N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B4881076.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)